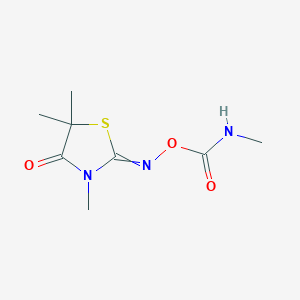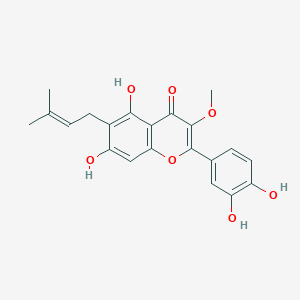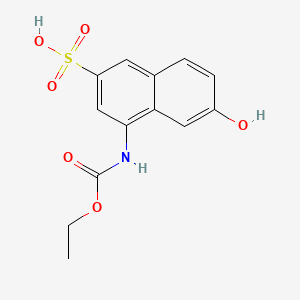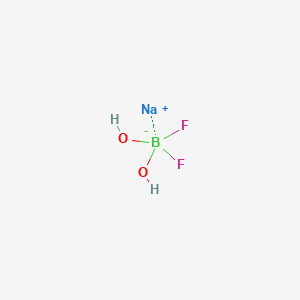
4-chloro-2-fluoro-N,N-dimethylaniline
Vue d'ensemble
Description
4-Chloro-2-fluoro-N,N-dimethylaniline is an organic compound characterized by the presence of a chloro group, a fluoro group, and two methoxy groups attached to an aniline ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: The compound can be synthesized by direct fluorination of 4-chloro-N,N-dimethylaniline using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).
Nucleophilic Aromatic Substitution: Another method involves the nucleophilic aromatic substitution of 4-chloro-2-fluoroaniline with dimethyl sulfate or methyl iodide in the presence of a strong base like potassium carbonate (K2CO3).
Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow processes that allow for better control of reaction conditions and improved safety. These methods often involve the use of automated systems to handle hazardous reagents and ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones or nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong bases like sodium hydride (NaH).
Major Products Formed:
Oxidation: Quinones, nitro compounds, and other oxidized derivatives.
Reduction: Amine derivatives and reduced forms of the compound.
Substitution: Various substituted anilines and other derivatives.
Mécanisme D'action
- However, specific information about its exact target remains elusive based on the available literature .
- The electron-withdrawing chlorine and fluorine atoms enhance the reactivity of the aromatic ring, making it susceptible to nucleophilic attack .
- The resulting Meisenheimer complex (a negatively charged intermediate) forms during the substitution process .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
- 4-chloro-2-fluoro-N,N-dimethylaniline can be absorbed through various routes (e.g., oral, dermal, inhalation). It may distribute to tissues and organs, but details are scarce. Liver enzymes likely metabolize it, converting it into other compounds. Elimination occurs primarily through urine and feces .
Applications De Recherche Scientifique
4-Chloro-2-fluoro-N,N-dimethylaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
4-chloro-N,N-dimethylaniline
2-fluoro-N,N-dimethylaniline
4-chloro-2-fluoroaniline
2-chloro-N,N-dimethylaniline
Propriétés
IUPAC Name |
4-chloro-2-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLHDSSYMUMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654206 | |
| Record name | 4-Chloro-2-fluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914635-85-1 | |
| Record name | 4-Chloro-2-fluoro-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1498682.png)








![(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate](/img/structure/B1498701.png)




